2-Benzamidophenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamidophenyl 2-methylpropanoate is an organic compound with a complex structure that includes a benzamide group and a methylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamidophenyl 2-methylpropanoate typically involves the esterification of 2-benzamidophenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzamidophenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzamidophenyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzamidophenyl 2-methylpropanoate involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzamidophenol: Shares the benzamide group but lacks the ester functionality.
2-Methylpropanoic acid: Contains the ester group but lacks the benzamide moiety.
Benzamide: Contains the benzamide group but lacks the ester and additional aromatic ring.
Uniqueness
2-Benzamidophenyl 2-methylpropanoate is unique due to the combination of the benzamide and ester functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
634189-60-9 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2-benzamidophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C17H17NO3/c1-12(2)17(20)21-15-11-7-6-10-14(15)18-16(19)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,19) |
InChI Key |
PTAQJUWZORNXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.